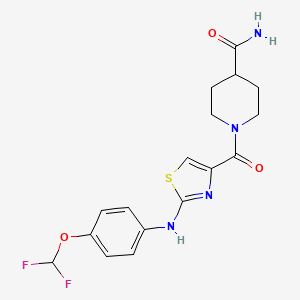

1-(2-((4-(ジフルオロメトキシ)フェニル)アミノ)チアゾール-4-カルボニル)ピペリジン-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18F2N4O3S and its molecular weight is 396.41. The purity is usually 95%.

BenchChem offers high-quality 1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

多標的生体活性分子

チアゾールは、本化合物を含め、抗菌、抗真菌、抗炎症、抗腫瘍、抗結核、抗糖尿病、抗ウイルス、抗酸化など、幅広い生物学的活性を示す重要な複素環式化合物です . チアゾール環の特定の位置の置換基は、生物学的結果に大きな影響を与えます .

COX阻害剤

チアゾールカルボキサミド誘導体は、シクロオキシゲナーゼ(COX)抑制効果について研究されています . 合成された化合物は、in vitro COX阻害アッセイキットを使用して、COX-1とCOX-2に対する選択性を評価しました . 結果は、合成されたすべての分子がCOX酵素に対して強力な阻害活性を示すことを明らかにしました .

抗菌活性

一部のチアゾール誘導体は、グラム陰性菌に対して強力な抗菌活性を示すことが示されています . これらはまた、カンジダ・アルビカンスとカンジダ・グラブラタに対して有意な抗真菌活性を示しました .

抗癌活性

特定のチアゾール誘導体は、MTTアッセイにおいてグリオブラストーマとメラノーマに対して選択性を示しました . これらの化合物の中で、一部は白血病細胞と比較して、ヒトグリオブラストーマU251細胞とヒトメラノーマWM793細胞に対して選択的な作用を示しました .

抗リーシュマニア症および抗マラリア活性

特定のチアゾール誘導体の強力なin vitro抗前鞭毛体活性を正当化する分子シミュレーション研究が行われました . これらの化合物は、低い結合自由エネルギーによって特徴付けられるLmPTR1ポケット(活性部位)に望ましい適合パターンを持っています .

創薬

「1-(2-((4-(ジフルオロメトキシ)フェニル)アミノ)チアゾール-4-カルボニル)ピペリジン-4-カルボキサミド」は、Benchchemから研究目的で提供されています. これは、新しい薬物の開発におけるその潜在的な使用を示しています。

作用機序

Target of Action

It is known that thiazole derivatives, such as the one , exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

The mode of action of this compound is likely to involve interaction with its targets leading to changes in cellular processes. The exact nature of these interactions and changes would depend on the specific biological activity being exhibited. For instance, if the compound is acting as an antibacterial agent, it might inhibit a key enzyme in the bacteria, leading to bacterial death .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific biological activity. For instance, if the compound is acting as an anti-inflammatory agent, it might inhibit the production of pro-inflammatory cytokines . The downstream effects of this could include a reduction in inflammation and associated symptoms.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For instance, if the compound is acting as an antitumor agent, it might induce apoptosis in tumor cells . This could lead to a reduction in tumor size and potentially contribute to the treatment of cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds. For instance, certain compounds might be more stable and effective at specific temperatures or pH levels .

生物活性

1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 359.39 g/mol

- CAS Number : Not specifically listed but falls under derivatives of thiazole and piperidine.

Anticancer Activity

Research indicates that thiazole derivatives, including those similar to our compound, exhibit significant anticancer properties. A study focused on 2-amino-thiazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including:

- HepG2 (hepatocellular carcinoma)

- MCF7 (breast cancer)

- A549 (lung cancer)

The mechanism of action often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. For instance, compounds with a similar thiazole moiety have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme pivotal for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. The compound's structural features suggest potential activity against both bacterial and fungal pathogens. Studies have shown that derivatives with thiazole rings can inhibit the growth of:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The antimicrobial efficacy is often linked to the ability of these compounds to disrupt microbial cell wall synthesis or function as enzyme inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide can be influenced by various substituents on the thiazole and piperidine rings. Key observations include:

- Fluorine Substitution : The presence of difluoromethoxy groups enhances lipophilicity, potentially improving bioavailability.

- Amide Linkage : The piperidine carboxamide structure may contribute to increased binding affinity to target proteins.

- Thiazole Ring Modifications : Alterations in the thiazole structure can significantly affect both potency and selectivity against specific cancer types.

Case Studies

Several studies highlight the effectiveness of related thiazole compounds in clinical and preclinical settings:

- Study on Hepatocellular Carcinoma : A derivative demonstrated an IC50 value of 0.06 µM against HepG2 cells, indicating strong potency .

- Antimicrobial Screening : Compounds similar to our target showed inhibition zones greater than 15 mm against E. coli and S. aureus, confirming their potential as effective antimicrobial agents .

- In Vivo Studies : In animal models, certain thiazole derivatives exhibited significant tumor reduction rates when administered at optimized doses, showcasing their therapeutic potential beyond in vitro findings .

特性

IUPAC Name |

1-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O3S/c18-16(19)26-12-3-1-11(2-4-12)21-17-22-13(9-27-17)15(25)23-7-5-10(6-8-23)14(20)24/h1-4,9-10,16H,5-8H2,(H2,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAQVVAGCGOOQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。